molecular formula C6H4ClNO2 B8662864 2-Hydroxynicotinoyl chloride

2-Hydroxynicotinoyl chloride

Cat. No.: B8662864
M. Wt: 157.55 g/mol
InChI Key: RYCLRYUDZWHQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxynicotinoyl chloride is a versatile chemical intermediate based on the nicotinic acid structure, where a hydroxyl group is situated adjacent to the acyl chloride moiety. This unique structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-hydroxynicotinoyl group into target molecules. It is primarily used as a key reactant in the synthesis of various amides, hydrazides, and esters through reactions with nucleophiles such as amines and alcohols. In research applications, this compound serves as a precursor for the development of novel chemical entities. For instance, nicotinic acid derivatives are frequently explored for their biological activity. A recent study synthesized a series of new nicotinamide compounds and evaluated their antimicrobial activity against drug-resistant pathogens, highlighting the potential of this class of compounds in addressing antimicrobial resistance (AMR) . The acyl chloride group provides a highly reactive site for condensation reactions, enabling researchers to efficiently create complex molecules for screening and development. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as acyl chlorides are generally corrosive and moisture-sensitive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLRYUDZWHQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxynicotinoyl Chloride

The synthesis of 2-hydroxynicotinoyl chloride, an acyl chloride derivative of 2-hydroxynicotinic acid, is principally achieved through the reaction of the parent carboxylic acid with a chlorinating agent. This conversion is a common and fundamental transformation in organic synthesis, allowing for the activation of the carboxylic acid moiety for subsequent reactions. The primary method involves the use of reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A closely related and well-documented synthesis is that of 2-chloronicotinoyl chloride from 2-chloronicotinic acid, which serves as a strong procedural model. In a typical procedure, 2-chloronicotinic acid is reacted with thionyl chloride, often in an inert solvent like 1,2-dichloroethane, and heated to reflux. After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by concentration under reduced pressure, to yield the crude acyl chloride.

By analogy, the synthesis of this compound would involve the reaction of 2-hydroxynicotinic acid with a suitable chlorinating agent. The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.orgyoutube.com Alternatively, oxalyl chloride can be employed, often with a catalytic amount of N,N-dimethylformamide (DMF), in a solvent such as dichloromethane. commonorganicchemistry.com

The general reaction scheme for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride can be represented as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl youtube.comlibretexts.org

For the synthesis of this compound, 'R' would represent the 2-hydroxypyridin-3-yl group.

Isolation and Purification Techniques for 2 Hydroxynicotinoyl Chloride

The isolation and purification of 2-hydroxynicotinoyl chloride from the reaction mixture are critical steps to obtain a product of high purity. The techniques employed are characteristic of those used for other acyl chlorides and are designed to remove unreacted starting materials, excess reagents, and byproducts.

Following the synthesis, the initial isolation step often involves the removal of the volatile components, such as the solvent and any excess chlorinating agent, by distillation or evaporation under reduced pressure. libretexts.org This typically yields the crude acyl chloride.

Further purification is often necessary to remove non-volatile impurities. The most common methods for purifying acyl chlorides are fractional distillation and recrystallization. libretexts.orgechemi.comlookchem.com The choice between these methods depends on the physical properties of the product, such as its boiling point and whether it is a liquid or a solid at room temperature. For instance, 2-chloronicotinoyl chloride is initially obtained as an oil that solidifies upon standing, suggesting that either distillation under reduced pressure or recrystallization could be applicable.

Given the reactive nature of acyl chlorides, it is crucial that all purification steps are conducted under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. lookchem.com Solvents used for recrystallization must be inert and dry; suitable options include toluene, petroleum ether, or chloroform (B151607) (alcohol-free). lookchem.com Hydroxylic or basic solvents are to be strictly avoided. lookchem.com

In some cases, washing the crude product with a dilute solution of sodium bicarbonate can be used to remove acidic impurities, provided the acyl chloride is not readily hydrolyzed. lookchem.com This would then be followed by washing with water, drying over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and subsequent distillation or recrystallization. lookchem.com

A summary of potential purification techniques is presented in the table below.

Purification TechniqueDescriptionKey Considerations
Fractional Distillation Separation of liquids with different boiling points.Performed under reduced pressure for high-boiling compounds to prevent decomposition. Requires anhydrous conditions. libretexts.org
Recrystallization Dissolving the solid product in a hot solvent and allowing it to crystallize upon cooling.The solvent must be inert and anhydrous (e.g., toluene, petroleum ether). lookchem.com
Solvent Extraction/Washing Removal of impurities by partitioning between immiscible solvents.Can be used to remove acidic impurities with a weak base, but risks hydrolysis of the acyl chloride. lookchem.com
Stripping with Inert Gas Removal of dissolved volatile impurities (e.g., HCl) by bubbling an inert gas through the liquid product.A gentle method for removing highly volatile contaminants.

Reactivity Profiles and Mechanistic Pathways of 2 Hydroxynicotinoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Hydroxynicotinoyl Chloride

This compound, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The presence of the chlorine atom, a good leaving group, makes the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of a variety of nicotinamide (B372718) and nicotinate (B505614) ester derivatives.

Amidation Reactions for Nicotinamide Synthesis

The reaction of this compound with primary or secondary amines is a direct method for the formation of an amide bond, leading to the synthesis of N-substituted 2-hydroxynicotinamides. This reaction is a cornerstone in the preparation of various biologically active molecules.

The amidation of this compound with various amines, including anilines and their derivatives, is a well-established synthetic route. A notable example is the synthesis of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. In this procedure, 2-hydroxynicotinic acid is first converted to this compound using thionyl chloride. The subsequent reaction of the acyl chloride with 2,6-dichloroaniline (B118687) yields the desired amide. The steric hindrance from the two ortho-chloro substituents on the aniline (B41778) ring results in a twisted conformation of the final product.

The general reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form the amide.

Table 1: Examples of Amidation Reactions with this compound

AmineProductReaction ConditionsYieldReference
2,6-DichloroanilineN-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideReaction with this compoundNot specified
Substituted AnilinesN-(Aryl)-2-hydroxynicotinamidesVaries depending on substrate and coupling methodGenerally moderate to goodGeneral methodology
AlkylanilinesN-(Alkylphenyl)-2-hydroxynicotinamidesVaries depending on substrate and coupling methodGenerally moderate to goodGeneral methodology

While the reaction of an acyl chloride with an amine is often direct, the synthesis of amides from the parent carboxylic acid, 2-hydroxynicotinic acid, typically requires the use of coupling agents to activate the carboxylic acid. These reagents facilitate the formation of a more reactive intermediate that is readily attacked by the amine.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): The combination of DCC and a catalytic amount of DMAP is a widely used method for amide bond formation. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a more reactive acylpyridinium species, which is then attacked by the amine. This method is particularly useful for coupling carboxylic acids with amines, including anilines.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt): The EDCI/HOBt system is another common and efficient method for amide synthesis. EDCI activates the carboxylic acid, and HOBt acts as an auxiliary agent to form an active ester intermediate. This intermediate is less prone to side reactions and racemization (in the case of chiral carboxylic acids) and reacts efficiently with amines to form the desired amide. The use of EDCI is often preferred over DCC due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. A combination of EDCI and DMAP with a catalytic amount of HOBt has been shown to be effective for the coupling of carboxylic acids with electron-deficient anilines.

Table 2: Common Coupling Agents for Nicotinamide Synthesis from 2-Hydroxynicotinic Acid

Coupling Agent SystemMechanism of ActionAdvantages
Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)Forms an O-acylisourea intermediate, with DMAP acting as an acyl transfer catalyst.Effective for a wide range of substrates.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) / 1-Hydroxybenzotriazole (HOBt)Forms an active HOBt ester intermediate.Reduces side reactions and racemization; water-soluble urea byproduct simplifies workup.

Esterification Reactions

Ester derivatives of 2-hydroxynicotinic acid are synthesized through the reaction of this compound with various alcohols. This process is a key step in the preparation of compounds with potential applications in different fields of chemistry.

The esterification of this compound with alcohols follows a similar nucleophilic acyl substitution mechanism as amidation. The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

Reaction with Serine Derivatives: The esterification with serine derivatives, such as serine methyl ester, would involve the reaction of the hydroxyl group of the serine side chain or the carboxyl group (if the amino group is protected) with this compound. The synthesis of amino acid esters, like serine methyl ester, is a common practice in peptide chemistry, often achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or a reagent like thionyl chloride. Once the serine ester is formed, its free hydroxyl group can react with this compound.

Reaction with Butanol: The reaction of this compound with butanol would lead to the formation of butyl 2-hydroxynicotinate. This type of reaction is a standard procedure for the synthesis of alkyl esters from acyl chlorides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

While the reaction between a reactive acyl chloride and an alcohol can often proceed without a catalyst, certain conditions and less reactive substrates may benefit from catalytic systems. For the esterification of the parent carboxylic acid, 2-hydroxynicotinic acid, catalytic methods are essential.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Steglich Esterification: For more sensitive substrates, the Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is a mild and efficient alternative. DMAP acts as a nucleophilic catalyst, accelerating the reaction and allowing it to proceed at room temperature. This method is particularly advantageous for sterically hindered alcohols.

Table 3: Catalytic Systems for the Esterification of 2-Hydroxynicotinic Acid

Catalytic SystemDescriptionApplicability
Acid Catalysis (e.g., H₂SO₄)Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (Fischer Esterification).Simple alcohols, thermally stable substrates.
DCC/DMAPDCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst (Steglich Esterification).Mild conditions, suitable for acid-sensitive or sterically hindered substrates.

Reduction Reactions of the Acyl Chloride Moiety

The acyl chloride group of this compound is susceptible to reduction by catalytic hydrogenation. By carefully selecting the catalyst and reaction conditions, it is possible to selectively reduce the acyl chloride to either the corresponding aldehyde or alcohol.

Catalytic Hydrogenation to Aldehyde Intermediates (e.g., 6-Hydroxynicotinaldehyde)

The selective conversion of this compound to 6-hydroxynicotinaldehyde (B33801) is a classic example of the Rosenmund reduction. This reaction involves the catalytic hydrogenation of the acyl chloride, where the reactivity of the catalyst is attenuated to prevent over-reduction to the alcohol.

The Rosenmund reduction is a well-established method for the synthesis of aldehydes from acyl chlorides. researchgate.net The reaction is typically catalyzed by palladium supported on barium sulfate (B86663) (Pd/BaSO₄), often in the presence of a catalyst poison such as quinoline (B57606) or thiourea. researchgate.netwikipedia.org The poison deactivates the most active sites on the palladium catalyst, which prevents the subsequent reduction of the newly formed aldehyde. wikipedia.org Barium sulfate's low surface area also contributes to reducing the catalyst's activity. wikipedia.org

In the context of this compound, the process involves its catalytic hydrogenation with hydrogen gas to yield 6-hydroxynicotinaldehyde. A key patent describes this transformation as the second stage in a multi-step synthesis. researchgate.net While specific yields for this step are not detailed in the patent, the successful progression to the subsequent step implies the efficient formation of the aldehyde intermediate.

The general mechanism of the Rosenmund reduction involves the oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by hydrogenolysis of the resulting acyl-palladium complex to afford the aldehyde and regenerate the catalyst.

ReactantProductCatalyst SystemKey Features
This compound6-HydroxynicotinaldehydePd/BaSO₄, often with a poison (e.g., quinoline, thiourea)Selective reduction to the aldehyde; prevents over-reduction to the alcohol.

Subsequent Reduction to Pyridine (B92270) Alcohol Derivatives (e.g., 2-Hydroxy-5-hydroxymethylpyridine)

Further reduction of the intermediate 6-hydroxynicotinaldehyde, or in some cases the direct, more forceful reduction of this compound, leads to the formation of 2-hydroxy-5-hydroxymethylpyridine. This transformation represents the complete reduction of the original acyl chloride moiety to a primary alcohol.

This subsequent reduction is also achieved through catalytic hydrogenation, typically using a more active catalyst system or more forcing reaction conditions compared to the Rosenmund reduction. A patent details the catalytic hydrogenation of 6-hydroxynicotinaldehyde to 2-hydroxy-5-hydroxymethylpyridine. researchgate.net This step follows the initial reduction of this compound and is the third stage in the described synthetic sequence. researchgate.net

Common catalysts for the reduction of aldehydes to alcohols include various forms of palladium, platinum, nickel, or ruthenium catalysts. The choice of catalyst and reaction parameters such as hydrogen pressure and temperature are crucial in driving the reaction to completion and achieving high yields of the desired alcohol.

ReactantProductCatalyst SystemKey Features
6-Hydroxynicotinaldehyde2-Hydroxy-5-hydroxymethylpyridineVarious hydrogenation catalysts (e.g., Pd, Pt, Ni, Ru)Complete reduction of the aldehyde to a primary alcohol.

Synthetic Applications in the Construction of Functionalized Molecules

Preparation of Diverse Nicotinamide (B372718) Derivatives

The primary application of 2-hydroxynicotinoyl chloride is in the synthesis of nicotinamide derivatives through the formation of amide bonds. This is achieved by reacting the acyl chloride with primary or secondary amines.

Synthesis of N-Substituted 2-Hydroxynicotinamides

The reaction between this compound and various amines provides a direct route to N-substituted 2-hydroxynicotinamides. Acyl chlorides are highly reactive acylating agents that react rapidly with the nucleophilic lone pair of electrons on the nitrogen atom of an amine. pearson.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride. pearson.com This is followed by the elimination of a chloride ion to form the stable amide product. chemguide.co.uk Typically, a base such as pyridine (B92270) or a tertiary amine is added to neutralize the hydrogen chloride (HCl) byproduct that is generated during the reaction. libretexts.org

A specific example of this application is the synthesis of N-(2,6-Dichlorophenyl)-2-hydroxynicotinamide. nih.gov This is achieved by first converting 2-hydroxynicotinic acid to this compound using a chlorinating agent like thionyl chloride (SOCl₂). nih.govuomosul.edu.iq The resulting acyl chloride is then reacted with 2,6-dichloroaniline (B118687) to yield the target N-substituted amide. nih.gov

Table 1: Synthesis of N-(2,6-Dichlorophenyl)-2-hydroxynicotinamide

Reactant 1 Reactant 2 Product
This compound 2,6-Dichloroaniline N-(2,6-Dichlorophenyl)-2-hydroxynicotinamide

Formation of 2-Oxo-1,2-dihydropyridine-3-carboxamide Scaffolds

The N-substituted 2-hydroxynicotinamides synthesized from this compound exist in equilibrium with their tautomeric form, the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. wuxibiology.comchemistwizards.comwikipedia.org This tautomerism involves the migration of a proton from the hydroxyl group to the pyridine ring nitrogen. chemistwizards.com In many cases, the pyridone (or oxo) form is the more stable and predominant tautomer. wuxibiology.comnih.gov

The synthesis of N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a clear illustration. The reaction of this compound with 2,6-dichloroaniline directly affords the product which is characterized as the 2-oxo tautomer. nih.gov This scaffold is of interest in medicinal chemistry and materials science. mdpi.comsciforum.netresearchgate.net The preparation via the acyl chloride is a two-step process starting from 2-hydroxynicotinic acid, making it an accessible route to these valuable molecular frameworks. nih.gov

Conjugation with Amino Acids and Peptidic Fragments

The reactivity of this compound is also harnessed to conjugate the 2-hydroxynicotinoyl moiety to amino acids and peptides. This creates hybrid molecules that merge the structural features of the pyridine derivative with biological building blocks.

Synthesis of N-Acyl Amino Esters and N-Acyl Amino Acids

This compound can be used to acylate the amino group of amino acids or their corresponding esters. This reaction is a variation of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acid chlorides under basic, often biphasic, conditions. iitk.ac.inwikipedia.orglscollege.ac.in The reaction involves the nucleophilic attack of the unprotonated amino group of the amino acid on the carbonyl carbon of the acyl chloride. byjus.com To facilitate this, a base (like sodium hydroxide) is used to neutralize the generated HCl and to deprotonate the ammonium (B1175870) group of the amino acid, thereby maintaining the nucleophilicity of the amine. byjus.comorganic-chemistry.org

When reacting with a free amino acid, both the amino and carboxyl groups are present. To avoid side reactions and improve solubility in organic solvents, the reaction is often performed on an amino acid ester (e.g., a methyl or ethyl ester). nih.govgoogle.com The ester group can be subsequently hydrolyzed if the free carboxylic acid is desired. This approach leads to the formation of N-(2-hydroxynicotinoyl) amino esters or acids.

Table 2: General Reaction for N-Acyl Amino Ester Synthesis

Acylating Agent Nucleophile Reaction Type Product
This compound Amino Acid Ester Schotten-Baumann Reaction N-(2-hydroxynicotinoyl) Amino Ester

Development of 2-Hydroxynicotinoyl-Serine Conjugates

The conjugation of this compound with serine, an amino acid containing both an amino and a hydroxyl side group, presents a challenge of chemoselectivity. Under standard acylation conditions, such as the Schotten-Baumann reaction, the amino group is significantly more nucleophilic than the hydroxyl group. google.com Therefore, the reaction with unprotected serine will preferentially occur at the α-amino group to form an N-acyl conjugate.

However, selective acylation of the hydroxyl group (O-acylation) of serine is also possible. This can be achieved by performing the reaction under strongly acidic conditions. nih.gov In an acidic medium, the amino group is protonated, rendering it non-nucleophilic. This allows the acyl chloride to react selectively with the less reactive hydroxyl group of the serine side chain. nih.govresearchgate.net By choosing the appropriate reaction conditions (basic vs. acidic), it is possible to control the site of acylation and selectively generate either N-(2-hydroxynicotinoyl)-serine or O-(2-hydroxynicotinoyl)-serine. nih.gov

Intermediate in the Synthesis of Complex Organic Structures

Beyond its direct use in forming amides, this compound serves as a versatile intermediate in multi-step syntheses. Its bifunctional nature—a reactive acyl chloride handle and a modifiable pyridone ring system—allows for its strategic incorporation into larger, more complex molecules.

Construction of Inhibitors targeting Specific Biological Pathways (e.g., NF-κB, SARS-CoV-2 Mpro)

NF-κB Pathway Inhibition:

The nuclear factor-kappa B (NF-κB) is a protein complex crucial for controlling the transcription of DNA and plays a significant role in cellular responses to stimuli such as stress and cytokines. nih.gov Its dysregulation is linked to various inflammatory diseases, making it a prime target for therapeutic intervention. The development of NF-κB inhibitors is an active area of research. While direct synthesis of specific inhibitors using this compound is not extensively documented, its chemical properties make it a plausible building block. The acyl chloride can readily react with amine-containing scaffolds to form stable amide bonds, incorporating the hydroxypyridine moiety into potential inhibitor structures. This approach allows for the systematic modification of inhibitor candidates to optimize their binding affinity and selectivity for the NF-κB complex.

SARS-CoV-2 Mpro Inhibition:

The main protease (Mpro or 3CL Mpro) of the SARS-CoV-2 virus is essential for its replication, making it a key target for antiviral drug development. nih.gov Inhibitors of Mpro often feature a scaffold that can fit into the enzyme's active site and a reactive group that can interact with the catalytic cysteine residue. This compound can serve as a precursor for synthesizing such inhibitors. By reacting it with appropriate nucleophiles (e.g., amines or alcohols) that are part of a larger peptidomimetic structure, the 2-hydroxynicotinoyl group can be introduced as a recognition element or a structural component. The resulting amide or ester could be part of a molecule designed to bind non-covalently within the Mpro active site, disrupting its function and inhibiting viral replication. researchgate.net

Fabrication of Analogues of Natural Products (e.g., Antimycin A3 Analogues)

Antimycins are a class of natural products known for their potent biological activities, including antifungal and insecticidal properties. Antimycin A3, in particular, is a complex molecule featuring a nine-membered dilactone ring, a 3-formamidosalicylamide group, and alkyl chains. The synthesis of analogues of such natural products is a common strategy to develop new therapeutic agents with improved properties.

In the synthesis of Antimycin A3 analogues, this compound could be employed as a substitute for the 3-formamidosalicylic acid moiety. The synthesis would involve the acylation of the aminodioldiester core of the antimycin structure with this compound. This reaction would replace the natural salicylamide (B354443) group with a 2-hydroxynicotinoylamide group, creating a novel analogue. This modification allows chemists to probe the structure-activity relationship (SAR) and potentially enhance the biological activity or alter the selectivity of the parent natural product.

Precursor for Pyridine-Based Insecticides and Agrochemicals

The utility of pyridine derivatives in the agrochemical sector is well-established, with many commercial insecticides and fungicides containing this heterocyclic core. nih.gov this compound, and more commonly its chlorinated form, 2-chloronicotinoyl chloride, is a critical intermediate in the synthesis of several key agrochemicals. google.comwikipedia.org

One of the most prominent examples is its use in the production of the fungicide Boscalid. The synthesis involves the amide coupling reaction between 2-chloronicotinoyl chloride and 2-amino-4'-chlorobiphenyl. 2-Chloronicotinoyl chloride is itself synthesized from 2-chloro-3-(trichloromethyl)pyridine. google.com This demonstrates the industrial importance of this class of compounds as precursors to high-value agricultural products. The pyridine moiety is often essential for the biological activity of these pesticides.

Table 1: Application of Nicotinoyl Chloride Derivatives in Agrochemical Synthesis

Agrochemical Precursor Type
Boscalid 2-Chloronicotinoyl chloride Fungicide

This table showcases important agrochemicals synthesized from nicotinoyl chloride derivatives.

Regioselective Transformations and Functional Group Manipulations

The chemical behavior of this compound is dictated by the interplay of its three main components: the pyridine ring, the hydroxyl group, and the acyl chloride. This complexity allows for a variety of regioselective transformations and functional group manipulations.

Regioselectivity:

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. wikipedia.org In the context of the 2-hydroxypyridine (B17775) ring system, electrophilic aromatic substitution is expected to be directed by the activating, ortho-, para-directing hydroxyl group. However, the situation is complicated by the tautomerism between the 2-hydroxypyridine and the 2-pyridone forms. The reactivity and regioselectivity of the ring are highly dependent on the reaction conditions and the specific tautomer involved. Nucleophilic aromatic substitution is also possible, particularly at positions activated by the ring nitrogen, and can be influenced by the presence of other substituents.

Functional Group Manipulations:

The primary utility of this compound lies in the manipulation of its functional groups. pharmacy180.com

Acyl Chloride Reactions: The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This includes the formation of amides with amines, esters with alcohols, and can even participate in Friedel-Crafts acylation reactions. These transformations are fundamental to its use as a building block. pharmacy180.com

Hydroxyl Group Reactions: The hydroxyl group can be manipulated in several ways. It can be alkylated to form ethers or acylated to form esters. More significantly, it can be converted into a better leaving group, such as a chloride, using reagents like thionyl chloride or phosphoryl chloride. wikipedia.org This conversion from 2-hydroxynicotinic acid to 2-chloronicotinoyl chloride is a key step in the synthesis of many agrochemicals. google.com

Table 2: Key Functional Group Transformations of this compound Derivatives

Reagent(s) Transformation Product Functional Group
Amine (R-NH₂) Amidation Amide
Alcohol (R-OH) Esterification Ester
Thionyl Chloride (SOCl₂) Chlorination Aryl Chloride

This table summarizes the principal reactions involving the functional groups of this compound and its parent acid.

Structural Characterization and Conformational Analysis of Derived Compounds

X-ray Crystallographic Investigations of Derivatives

X-ray crystallography stands as a definitive technique for determining the precise atomic arrangement in the solid state. For derivatives of 2-hydroxynicotinoyl chloride, such as N-aryl-2-hydroxynicotinamides, this method provides invaluable information on molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing. While the crystal structure of 2-hydroxynicotinic acid itself has been determined, revealing it crystallizes in the pyridone tautomeric form, the focus here is on the more complex derivatives.

A key parameter in describing this twist is the dihedral angle between the mean plane of the pyridine (B92270) ring and the mean plane of the N-aryl substituent. For instance, in the crystal structure of N-(4-methoxyphenyl)picolinamide, a structural isomer of a potential 2-hydroxynicotinamide derivative, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25(5)°. nih.gov Similarly, in a series of N-aryl-2-chloronicotinamides, which are structurally related to the target compounds, the degree of twisting varies depending on the substituent on the aryl ring. iucr.org This variation underscores the influence of electronic and steric factors on the preferred solid-state conformation.

Compound Derivative AnalogueDihedral Angle (Pyridine-Aryl)Reference
N-(4-methoxyphenyl)picolinamide14.25(5)° nih.gov
N-aryl-2-chloronicotinamidesVariable iucr.org

The crystal packing of 2-hydroxynicotinamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The presence of the N-H group of the amide and the pyridone-like oxygen (or hydroxyl group) allows for the formation of robust hydrogen-bonding motifs. A common feature in the crystal structures of primary and secondary amides is the formation of hydrogen-bonded dimers or chains.

In the case of N-aryl-2-hydroxynicotinamides, the amide N-H typically acts as a hydrogen-bond donor, while the pyridone carbonyl oxygen is a primary hydrogen-bond acceptor. This can lead to the formation of centrosymmetric R22(8) hydrogen-bonded dimers, a motif frequently observed in the crystal structures of nicotinamide (B372718) and its derivatives. nih.gov Furthermore, the pyridine nitrogen atom can also act as a hydrogen bond acceptor, leading to more complex, three-dimensional hydrogen-bonding networks. iucr.org

Interaction TypeDescriptionCommon MotifsReferences
N-H···O Hydrogen BondingStrong interaction between amide N-H and pyridone C=O.R22(8) dimers, chains nih.gov
N-H···N Hydrogen BondingInteraction between amide N-H and pyridine nitrogen.Sheets, 3D networks iucr.org
C-H···O/N Hydrogen BondingWeaker interactions involving aromatic or aliphatic C-H bonds.Contributes to overall packing stability. iucr.org
π-π StackingAttractive, noncovalent interactions between aromatic rings.Face-to-face or offset stacking. iucr.org

Spectroscopic Characterization Techniques Applied to Derivatives (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

Spectroscopic techniques are indispensable for the characterization of newly synthesized derivatives of this compound, providing detailed information about their molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular framework in solution. In the ¹H NMR spectrum of a typical N-aryl-2-hydroxynicotinamide, such as 2-hydroxy-N-phenylnicotinamide, the amide proton (N-H) usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the pyridine and the N-aryl rings resonate in the aromatic region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about the substitution pattern. The proton of the hydroxyl group on the pyridine ring also gives a characteristic signal. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm. The chemical shifts of the carbons in the pyridine and N-aryl rings are indicative of the electronic environment and can be used to confirm the structure of the derivative. nih.gov

¹H and ¹³C NMR Data for 2-hydroxy-N-phenylnicotinamide nih.gov
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
47.55 (dd, 1H, J = 7.1, 1.8)140.75
56.61 (t, 1H, J = 7.1)108.73
68.21 (dd, 1H, J = 7.1, 1.8)138.80
2',6'7.64 (d, 2H, J = 7.8)120.91
3',5'7.37 (t, 2H, j = 7.8)130.15
4'7.16 (t, 1H, J = 7.8)129.97
NH10.45 (s, 1H)-
2-OH11.69 (s, 1H)-
C=O-164.57
C2-159.29
C3-114.73
C1'-138.25

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For N-aryl-2-hydroxynicotinamide derivatives, the IR spectrum would show characteristic absorption bands. The N-H stretching vibration of the amide group is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl appears as a strong absorption band, usually between 1630 and 1680 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The O-H stretching of the hydroxyl group would be expected as a broad band, also in the high-frequency region, often overlapping with the N-H stretch.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of an N-aryl-2-hydroxynicotinamide, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern can be complex but often involves cleavage of the amide bond. Common fragmentation pathways for amides include α-cleavage to the carbonyl group and the loss of the aryl isocyanate or arylamine radical.

Theoretical and Computational Studies on Derivative Structure and Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, stability, and reactivity of molecules, complementing experimental data. For derivatives of this compound, computational studies can provide insights into several key aspects.

One important area of investigation is the conformational landscape of these molecules. By performing conformational searches and geometry optimizations, the relative energies of different conformers can be calculated, and the most stable structures can be predicted. These calculations can help to rationalize the conformations observed in the solid state by X-ray crystallography and predict the dominant conformers in solution. For nicotinamide and its derivatives, computational studies have shown that the stability of different conformers is a delicate balance of steric effects, hydrogen bonding, and electronic interactions. researchgate.netnih.gov

Another crucial aspect that can be studied computationally is the tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. DFT calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. For the parent 2-hydroxypyridine (B17775), theoretical studies have shown that the pyridone tautomer is generally more stable, especially in polar solvents, which is consistent with experimental observations. nih.gov Similar studies on N-aryl-2-hydroxynicotinamide derivatives can elucidate how the N-aryl substituent influences this tautomeric preference.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. The comparison of calculated and experimental spectra can aid in the assignment of signals and the confirmation of the proposed structure. nih.gov Finally, quantum chemical calculations can provide information on the electronic properties of these derivatives, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential. These properties are crucial for understanding the reactivity of the molecules and their potential for intermolecular interactions. scispace.com

Advanced Synthetic Methodologies and Future Research Perspectives

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of sustainable starting materials, energy-efficient processes, and the minimization of hazardous waste. For the synthesis of 2-Hydroxynicotinoyl chloride, traditional methods often rely on chlorinating agents like thionyl chloride or oxalyl chloride, which can generate corrosive byproducts such as hydrogen chloride and sulfur dioxide.

Future research is anticipated to focus on developing greener alternatives. One promising avenue is the use of solid-supported chlorinating agents or enzyme-catalyzed reactions, which can offer higher selectivity and easier product purification. Another key area of development is the use of greener solvent systems. Supercritical fluids, such as carbon dioxide, or bio-based solvents could replace conventional chlorinated solvents, thereby reducing volatile organic compound (VOC) emissions. Furthermore, the principles of atom economy can be enhanced by designing synthetic routes that incorporate all reactant atoms into the final product, thus minimizing waste. The application of mechanochemical synthesis, a solvent-free method that uses mechanical force to induce chemical reactions, also presents a viable green approach to producing this compound and its derivatives.

Implementation of Chemo-, Regio-, and Stereoselective Synthetic Strategies

The presence of multiple reactive sites in this compound—the acid chloride, the pyridine (B92270) ring, and the hydroxyl group—necessitates the development of highly selective synthetic strategies to achieve desired molecular architectures.

Chemoselectivity: This is crucial when reacting the acid chloride in the presence of the pyridine nitrogen and the hydroxyl group. Future strategies may involve the use of protective group chemistry to temporarily block the reactivity of the hydroxyl or amino functionalities, allowing for selective transformations at the acid chloride. Conversely, catalysts that selectively activate one functional group over another will be highly valuable.

Regioselectivity: When considering reactions on the pyridine ring, such as electrophilic or nucleophilic aromatic substitution, controlling the position of substitution is paramount. The electronic nature of the existing substituents will direct incoming groups, but future research will likely explore the use of directing groups or specific catalysts to achieve non-classical substitution patterns.

Stereoselectivity: For derivatives of this compound that contain chiral centers, the development of stereoselective synthetic methods is essential. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in the product. Asymmetric catalysis, in particular, offers an efficient route to enantiomerically pure compounds, which is often a critical requirement in medicinal chemistry.

Integration of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening.

The synthesis of this compound and its subsequent derivatization are well-suited for flow chemistry applications. The inherent safety benefits of microreactors can mitigate the risks associated with highly reactive intermediates and exothermic reactions. Furthermore, continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. The integration of in-line purification and analysis techniques can streamline the entire synthetic process, from starting materials to the final product, making it a highly efficient and scalable manufacturing method.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems will be instrumental in advancing the chemistry of this compound. Future research is expected to focus on several key areas:

Homogeneous Catalysis: The design of new transition metal complexes with tailored ligands can provide enhanced control over reactivity and selectivity in cross-coupling reactions involving the pyridine ring or in the stereoselective reduction of derivatives.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry. Nanoparticle catalysts, with their high surface area-to-volume ratio, can exhibit unique catalytic properties and efficiencies.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The discovery or engineering of enzymes capable of catalyzing reactions on the this compound scaffold could open up new, environmentally benign synthetic pathways.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for a variety of transformations, reducing concerns about metal contamination in the final products, which is particularly important for pharmaceutical applications.

Catalytic SystemPotential Advantages
Homogeneous CatalysisHigh selectivity and activity, tunable reactivity through ligand design.
Heterogeneous CatalysisEase of separation and recycling, potential for continuous flow applications.
BiocatalysisHigh chemo-, regio-, and stereoselectivity; mild reaction conditions.
OrganocatalysisMetal-free, often less sensitive to air and moisture.

Potential for Derivatization in Emerging Medicinal Chemistry and Materials Science Fields

The reactivity of the acid chloride group makes this compound a valuable building block for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

In medicinal chemistry , nicotinic acid derivatives are known to exhibit a broad range of biological activities. The this compound scaffold can be readily converted into amides, esters, and ketones, allowing for the systematic exploration of structure-activity relationships. The introduction of diverse functionalities can lead to the discovery of novel therapeutic agents targeting a variety of diseases. The ability to generate libraries of compounds through combinatorial chemistry approaches, facilitated by the reactivity of the acid chloride, will be a key driver in this field.

In materials science , pyridine-containing compounds are utilized in the development of functional materials such as polymers, dyes, and ligands for metal-organic frameworks (MOFs). The derivatization of this compound can lead to the synthesis of novel monomers for polymerization, resulting in materials with tailored thermal, optical, or electronic properties. The pyridine nitrogen can also act as a coordination site for metal ions, making its derivatives promising candidates for the construction of functional coordination polymers and MOFs with applications in gas storage, catalysis, and sensing.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-Hydroxynicotinoyl chloride in academic laboratories?

Methodological Answer:
Synthesis typically involves the reaction of nicotinic acid derivatives with chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride). Key steps include:

  • Reagent Control : Use stoichiometric excess of chlorinating agents under anhydrous conditions to maximize yield.
  • Purification : Employ vacuum distillation or recrystallization (using dry, non-polar solvents) to isolate the product.
  • Safety : Conduct reactions in a fume hood with corrosion-resistant glassware to mitigate exposure to corrosive gases .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Spectroscopy : NMR (1H/13C) to confirm the hydroxyl and chloride functional groups.
  • Mass Spectrometry : High-resolution MS to verify molecular weight.
  • Elemental Analysis : Quantify chlorine content to assess purity.
    Cross-validate results with literature data for known derivatives of nicotinoyl chloride .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Setup : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy.
  • Kinetic Analysis : Track chloride ion release using ion-selective electrodes.
  • Control Variables : Maintain constant temperature (e.g., 25°C) to isolate pH effects.
    Document humidity levels to account for moisture-induced side reactions .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound across different studies?

Methodological Answer:

  • Replicate Conditions : Reproduce experiments using identical reagents, solvents, and temperatures.
  • Analytical Rigor : Validate results with multiple techniques (e.g., NMR and IR for functional group tracking).
  • Literature Cross-Reference : Compare synthetic routes (e.g., chlorinating agents, catalysts) to identify protocol-dependent variability .

Basic: What solvents and storage conditions are optimal for preserving this compound?

Methodological Answer:

  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (N2/Ar).
  • Solvent Compatibility : Store in anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis.
  • Temperature : Maintain at –20°C for long-term stability .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways for this compound in nucleophilic acyl substitutions?

Methodological Answer:

  • Model Construction : Optimize geometry using B3LYP/6-31G* basis sets.
  • Transition State Analysis : Calculate activation energies for acyl chloride intermediates.
  • Validation : Corrogate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Advanced: What experimental approaches quantify trace impurities in this compound batches?

Methodological Answer:

  • Chromatography : Use GC-MS or LC-MS with internal standards (e.g., deuterated analogs) for sensitivity.
  • Limit of Detection (LOD) : Calibrate instruments to detect impurities <0.1% (w/w).
  • Source Identification : Compare impurity profiles with synthetic intermediates (e.g., unreacted nicotinic acid) .

Basic: Which reaction conditions favor the formation of this compound over its isomers?

Methodological Answer:

  • Temperature Control : Lower temperatures (–10°C to 0°C) reduce thermal isomerization.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to direct regioselective chlorination.
  • Monitoring : Employ in-situ FTIR to detect intermediate hydroxyl group activation .

Advanced: How do researchers assess the environmental impact of this compound waste in academic labs?

Methodological Answer:

  • Waste Profiling : Quantify chloride ion content via titration or ion chromatography.
  • Neutralization Protocols : Treat waste with aqueous sodium bicarbonate to deactivate residual acyl chloride.
  • Disposal Compliance : Adhere to institutional guidelines for corrosive waste, ensuring incineration or approved landfill disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.